Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
CAS No.:
Cat. No.: VC16530294
Molecular Formula: C26H42O6
Molecular Weight: 450.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H42O6 |
|---|---|
| Molecular Weight | 450.6 g/mol |
| IUPAC Name | methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
| Standard InChI | InChI=1S/C26H42O6/c1-7-26(4,5)25(30)32-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19(27)14-20(28)15-23(29)31-6/h8-9,12,16-17,19-22,24,27-28H,7,10-11,13-15H2,1-6H3 |
| Standard InChI Key | ANVXHKJGHXLLPK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC)O)O)C |
Introduction
Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate is a complex organic compound with significant implications in pharmaceutical research. It is primarily recognized as a derivative related to Simvastatin, a well-known antihyperlipidemic drug used to lower cholesterol levels. This compound features multiple stereocenters and a unique structure that contributes to its biological activity and potential applications in pharmacology.
Molecular Formula and Weight
The molecular formula of Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate is not explicitly provided in the available literature, but its molecular weight is reported to be approximately 458.56 g/mol.
Chemical Reactivity
This compound can undergo various chemical reactions typical of esters and alcohols, including esterification and hydrolysis. These reactions are critical for understanding its stability and potential transformations in biological systems.
Synthesis Methods
The synthesis of Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate typically involves multi-step organic synthesis techniques. Common methods may include the formation of carbon-carbon bonds and functional group modifications, requiring careful control of reaction conditions to ensure high yield and selectivity.
Applications in Pharmaceutical Research
This compound is primarily used in pharmaceutical research as an impurity reference material for Simvastatin. Its applications include interaction studies involving metabolic pathways related to cholesterol synthesis and interactions with cellular receptors involved in lipid metabolism. Such studies are crucial for assessing its pharmacological profile and potential side effects when used in conjunction with other medications.
Biological Implications
Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate may possess antioxidant properties due to its hydroxyl groups and could influence lipid metabolism. As a statin impurity, it may inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis.
Potential Applications
Given its structural similarity to Simvastatin, this compound could be explored for its effects on cardiovascular health and lipid metabolism. Further research is needed to fully understand its biological activity and potential therapeutic applications.
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